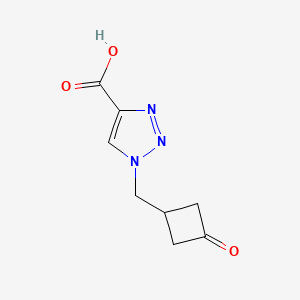
N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide" is a chemical entity that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic acids or nitriles and proceeding through various functional group transformations. For instance, the synthesis of polyimides derived from a pyridine-containing aromatic dianhydride monomer involved nitro displacement, acidic hydrolysis, and cyclodehydration . Similarly, the synthesis of a pyrazole-pyridine derivative was achieved in 9 steps starting from 2,6-difluorobenzoic acid . These methods suggest that the synthesis of "this compound" could also involve multiple steps, including the formation of amide bonds and the introduction of fluorine atoms.
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the structure of a novel pyrrolidine-1-carboxamide derivative was confirmed using these methods, and the solid-state packing was dominated by hydrogen bonds . This suggests that "this compound" may also exhibit specific intermolecular interactions, which could be analyzed using similar techniques.
Chemical Reactions Analysis
The reactivity of related compounds can provide insights into the potential chemical reactions of the compound . For instance, the acid-catalyzed ring opening of pyrrolidine-1-carboxamides led to the formation of various derivatives, indicating that the pyrrolidine ring can be a reactive site under certain conditions . This information could be relevant when considering the reactivity of the pyrrolidine moiety in "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their potential applications. The polyimides containing pyridine moieties exhibited good solubility, thermal stability, and mechanical properties . Additionally, the crystal structure and DFT study of a pyrrolidine-1-carboxamide derivative provided insights into its molecular conformation and stability . These findings suggest that "this compound" may also possess distinct physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Efficient Synthesis
Research has explored the efficient synthesis of novel compounds involving structures similar to N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide. One study detailed an efficient synthesis process for a range of compounds, highlighting the versatility and potential for chemical modification within this class of compounds (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Pharmacokinetics and Metabolism
Another area of investigation is the pharmacokinetics and metabolism of similar compounds. For example, a study on dipeptidyl peptidase IV inhibitors, structurally related to the compound , detailed their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Sharma et al., 2012).
Chemical Reactions and Transformations
The chemical behavior of compounds containing pyrrolidine-1-carboxamide structures under various conditions has been extensively studied. For instance, research on acid-catalyzed ring opening in related compounds has provided insights into their reactivity and potential applications in creating new materials or pharmaceuticals (Gazizov et al., 2015).
Synthesis and Biological Evaluation
Studies have also focused on the synthesis and biological evaluation of Schiff’s bases and azetidinones derived from compounds structurally similar to this compound, examining their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Novel Polyamides and Polyimides
The compound's structural motifs have been utilized in the design of new polyamides and polyimides, showcasing the chemical versatility and applicability of such structures in materials science for creating substances with enhanced thermal stability and solubility (Choi & Jung, 2004).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c16-11-3-1-4-12(17)13(11)20-15(22)21-8-5-10(9-21)23-14-18-6-2-7-19-14/h1-4,6-7,10H,5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPVBCPTUXUVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

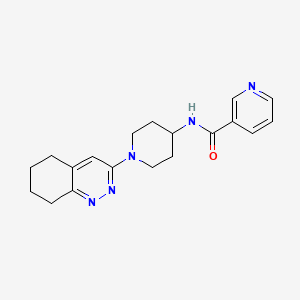
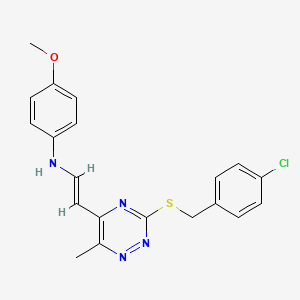
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)
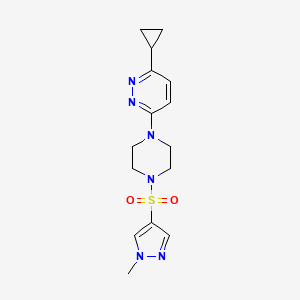
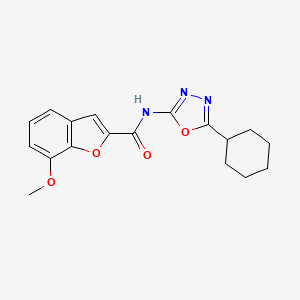
![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)
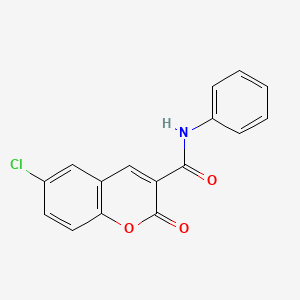

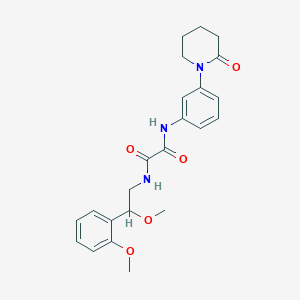
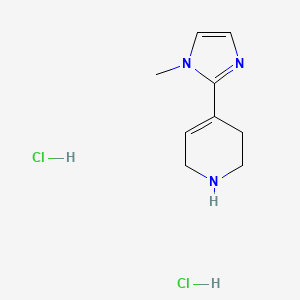
methanone](/img/structure/B2557921.png)

![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)
